![molecular formula C30H21Br9O3 B14596738 1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) CAS No. 61290-98-0](/img/structure/B14596738.png)
1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) is a complex organic compound characterized by its unique structure, which includes a central benzene ring substituted with three methyleneoxy groups, each linked to a tribromobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Benzene Core: The central benzene ring with trimethyl substitution can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methyleneoxy Groups: The methyleneoxy groups can be introduced via a Williamson ether synthesis, where the trimethylbenzene core is reacted with a suitable alkyl halide in the presence of a strong base like sodium hydride.
Bromination: The final step involves the bromination of the benzene rings using bromine in the presence of a catalyst such as iron(III) bromide to yield the tribromobenzene moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the tribromobenzene moieties can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atoms are replaced with various aryl or vinyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine-substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials such as polymers and dendrimers due to its unique structure and reactivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of flame retardants and other functional materials.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) involves its interaction with various molecular targets and pathways. The bromine atoms in the tribromobenzene moieties can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or anticancer effects. The methyleneoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-imidazole)
- 1,2,4-Trimethylbenzene
- 1,3,5-Trimethylbenzene
Uniqueness
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene) is unique due to its combination of trimethylbenzene core with methyleneoxy linkages and tribromobenzene moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
61290-98-0 |
|---|---|
Molekularformel |
C30H21Br9O3 |
Molekulargewicht |
1148.6 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2,4,6-tris[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C30H21Br9O3/c1-13-19(10-40-28-22(34)4-16(31)5-23(28)35)14(2)21(12-42-30-26(38)8-18(33)9-27(30)39)15(3)20(13)11-41-29-24(36)6-17(32)7-25(29)37/h4-9H,10-12H2,1-3H3 |
InChI-Schlüssel |
YIOGWOILGFKWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2Br)Br)Br)C)COC3=C(C=C(C=C3Br)Br)Br)C)COC4=C(C=C(C=C4Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

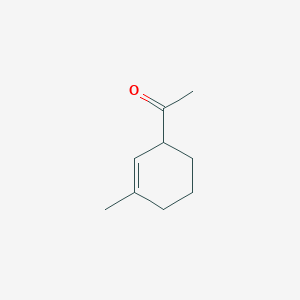
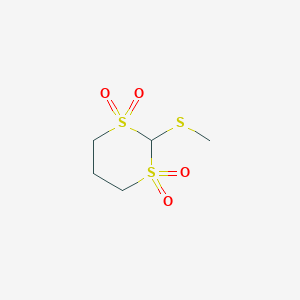



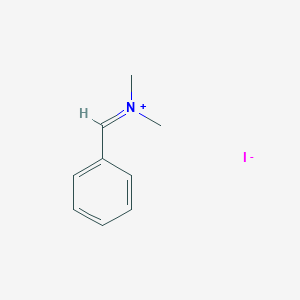
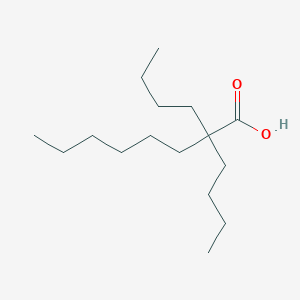
![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)

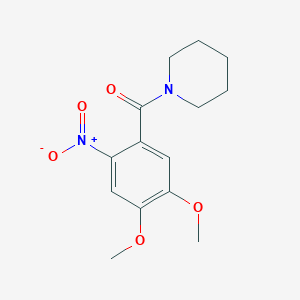
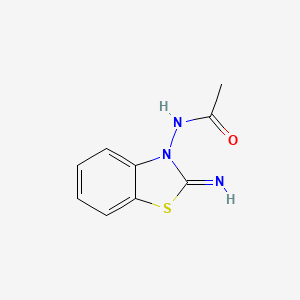
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
